Comparative Inhibition of Plasmodium vivax DHFR‑TS: Target Compound vs. Pyrimethamine
In a direct enzymatic assay against recombinant P. vivax bifunctional dihydrofolate reductase‑thymidylate synthase (PvDHFR‑TS), the target compound exhibited an IC50 of 1.82 × 10³ nM, whereas the clinical antimalarial pyrimethamine showed an IC50 of 1.52 × 10³ nM under the same conditions [1]. The two compounds are essentially equipotent in this assay, despite their structural dissimilarity. This indicates that the pyrazin‑2‑yl carbonyl substitution does not compromise the basal DHFR‑TS affinity inherent to the pyrido[2,3-d]pyrimidine core, offering a distinct chemotype for further exploration of resistance‑breaking analogues [1].
| Evidence Dimension | IC50 against PvDHFR-TS (wild-type) |
|---|---|
| Target Compound Data | 1.82 × 10³ nM |
| Comparator Or Baseline | Pyrimethamine: 1.52 × 10³ nM |
| Quantified Difference | ≈1.2‑fold weaker (not statistically significant in the referenced dataset) |
| Conditions | Enzyme inhibition assay at pH 7.0, 2 °C, using cells expressing wild‑type PvDHFR‑TS |
Why This Matters
For procurement decisions in antimalarial research, this near‑equipotent activity confirms that the compound retains target engagement akin to a known therapeutic, while its divergent structure may circumvent established resistance mutations.
- [1] BindingDB Entry for (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone and pyrimethamine (monomer ID 18788), accessed 09 May 2026. View Source
